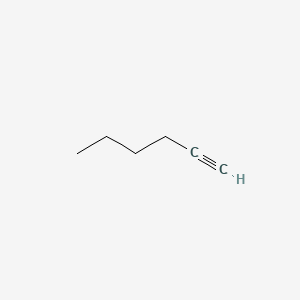

1-Hexyne

描述

属性

IUPAC Name |

hex-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-3-5-6-4-2/h1H,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHIBGNXEGJPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28827-85-2 | |

| Record name | 1-Hexyne, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28827-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30870753 | |

| Record name | 1-Hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Hexyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

133.0 [mmHg] | |

| Record name | 1-Hexyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

693-02-7, 26856-30-4 | |

| Record name | 1-Hexyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026856304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HEXYNE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hexyne | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FZF2F38F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Method Overview

The most common and direct method to prepare 1-hexyne involves the reaction of a terminal acetylide anion with an alkyl halide. Specifically, monosodium acetylide (NaC≡CH) reacts with butyl bromide (1-bromobutane) to yield this compound:

$$

\text{NaC} \equiv \text{CH} + \text{BrC}4\text{H}9 \rightarrow \text{HC} \equiv \text{C} \text{C}4\text{H}9 + \text{NaBr}

$$

This reaction proceeds via an SN2 mechanism, where the acetylide ion acts as a strong nucleophile attacking the primary alkyl halide, displacing the bromide ion.

Key Features

- Requires strong base to generate acetylide ion (e.g., sodium amide or sodium hydride).

- Works best with primary alkyl halides to avoid elimination side reactions.

- Produces this compound in good yield and purity.

Research Data Summary

| Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sodium acetylide + 1-bromobutane | Anhydrous solvent (e.g., THF), inert atmosphere, room temp | 70-85 | High selectivity for terminal alkyne |

| Butyl bromide + NaC≡CH | Dry ether, reflux | ~80 | Avoids rearrangement or elimination |

This method is widely used due to its straightforward approach and availability of reagents.

Preparation via Double Dehydrohalogenation of Vicinal or Geminal Dihalides

Method Overview

Another classical approach to terminal alkynes like this compound is the double elimination (E2) of vicinal or geminal dihalides derived from alkanes or alkenes. The process involves:

- Halogenation of an alkene to form a vicinal dihalide.

- Treatment of the dihalide with a strong base (e.g., potassium tert-butoxide or sodium amide) to induce two successive eliminations, forming the alkyne.

For this compound, the precursor could be 1,2-dibromohexane or a similar dihalide.

Key Features

- Requires strong, non-nucleophilic bases.

- Reaction conditions must be controlled to avoid rearrangements.

- Can be used starting from alkenes, providing a route from simpler hydrocarbons.

Catalytic Hydroboration and Subsequent Transformations

Key Features

- Mild reaction conditions (room temperature, THF solvent).

- High regioselectivity and yield.

- Catalysts such as (IPO)CoCl2 with NaBHEt3 activator.

Research Data Summary

| Catalyst System | Conditions | Product Yield (%) | Notes |

|---|---|---|---|

| (IPO)CoCl2 + NaBHEt3 | THF, room temp, 12 h | 90-96 | High selectivity for diboronates |

| (IPO)FeBr2 + NaBHEt3 | THF, room temp, 12 h | 23-28 | Lower yield, more side products |

This method is more relevant for functionalization but demonstrates the synthetic utility of this compound in advanced organic synthesis.

Summary Table of Preparation Methods for this compound

| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | Sodium acetylide + 1-bromobutane | Anhydrous solvent, inert atmosphere | 70-85 | Direct, high selectivity | Requires strong base, primary halide only |

| Double elimination of dihalides | Vicinal/geminal dihalides | Strong base (NaNH2, KOtBu), heat | 60-80 | Uses alkenes as precursors | Possible rearrangements, harsh conditions |

| Catalytic hydroboration (functionalization) | This compound + HBpin | Co or Fe catalyst, THF, RT | 90-96 (derivatives) | Mild conditions, high regioselectivity | Not direct synthesis of this compound |

化学反应分析

1-Hexyne undergoes several types of chemical reactions, including:

Addition Reactions: The triple bond in this compound makes it highly reactive, allowing for addition reactions with halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., hydrogen bromide).

Polymerization: The compound can undergo polymerization reactions, making it valuable in the production of plastics and resins.

Alkylation: The relatively acidic terminal hydrogen atom allows for alkylation reactions through deprotonation.

科学研究应用

Organic Synthesis

1-Hexyne serves as a crucial building block in organic synthesis, particularly in the formation of complex molecules. Its triple bond allows for unique reactivity patterns that are exploited in various chemical transformations.

Synthesis of Tricyclic Compounds

A notable application involves the synthesis of tricyclic azepinoisoindolinones. In this process, this compound undergoes hydrozirconation followed by ring-closing metathesis, which facilitates the formation of intricate molecular architectures. This method highlights the compound's utility in creating complex structures essential for drug development and other applications .

Catalysis

This compound is also significant in catalytic processes, particularly in hydrogenation reactions where it acts as a model compound for studying acetylene derivatives.

Selective Hydrogenation Studies

Research has demonstrated that this compound can be selectively hydrogenated to produce 1-hexene using various catalysts. For instance, palladium-copper and palladium-tungsten supported on alumina have shown superior performance in converting this compound under specific conditions (1.5 bar and 40 °C). The palladium-tungsten catalyst exhibited over 90% selectivity for 1-hexene at complete conversion of this compound, emphasizing its efficiency in industrial applications .

| Catalyst | Conversion (%) | Selectivity to 1-Hexene (%) |

|---|---|---|

| Pd-Cu/Al2O3 | Varies | <90 |

| Pd-W/Al2O3 (Pd/W=1) | 100 | >90 |

Materials Science

In materials science, this compound is utilized to enhance the properties of polymers and other materials.

Polymer Crosslinking

Research indicates that this compound can be employed in the crosslinking of ultrahigh molecular weight polyethylene (UHMWPE). This process improves wear resistance and toughness through ionizing radiation crosslinking methods . The incorporation of this compound into polymer matrices can lead to enhanced mechanical properties suitable for biomedical applications.

Medicinal Chemistry

The compound's reactivity also finds applications in medicinal chemistry, particularly in developing new therapeutic agents.

Antifungal Activity Studies

In one study, symmetrical 1,4-disubstituted-1,2,3-bistriazoles derived from this compound were evaluated for their antifungal properties against various pathogens. The results indicated promising activity against trypanosomatids, suggesting potential applications in treating diseases like leishmaniasis .

Case Study: Hydrogenation Process Optimization

A detailed study investigated the optimization of hydrogenation processes using different catalyst compositions. The findings revealed that varying the metal ratios significantly impacted both conversion rates and product selectivity. Specifically, the Pd-W/Al2O3 catalyst at a Pd/W ratio of 1 demonstrated optimal performance, achieving high selectivity while maintaining stability under operational conditions .

Case Study: Polymer Enhancement

Another case study focused on improving UHMWPE through chemical crosslinking with this compound. The results showed substantial enhancements in wear resistance and mechanical strength, making it suitable for orthopedic implants and other high-performance applications .

作用机制

The reactivity of 1-Hexyne is primarily due to its carbon-carbon triple bond. This bond can be broken by adequate energy input, such as heat or a catalyst, facilitating various reactions like addition, polymerization, and oxidation . The terminal hydrogen atom’s acidity also plays a crucial role in its reactivity, allowing for deprotonation and subsequent alkylation reactions .

相似化合物的比较

Physical Properties

Table 1: Physical Properties of Selected Alkynes

Key Observations :

- Terminal alkynes (e.g., this compound, 1-Pentyne) exhibit lower boiling points than internal isomers (e.g., 2-Hexyne) due to reduced molecular symmetry and weaker van der Waals interactions .

- Cyclic compounds like 1,5-cyclooctadiene have significantly higher boiling points due to increased molecular weight and structural rigidity .

Chemical Reactivity

Catalytic Hydrogenation

This compound undergoes selective hydrogenation to hexene over Pd-based catalysts. Studies show that bimetallic Pd-W/Al₂O₃ catalysts (Pd:W = 1:1) achieve optimal activity (98% conversion) and selectivity (95% for cis-hexene) at 40°C and 1.5 bar . In contrast, internal alkynes like 2-Hexyne require higher hydrogen pressures or alternative catalysts due to steric hindrance around the triple bond.

Hydrosilylation

Rhodium(I) complexes catalyze β-(Z)-selective hydrosilylation of this compound with HSiMe₂Ph, yielding stereoselective products (Table 2). This contrasts with internal alkynes, which often exhibit different regioselectivity due to electronic and steric effects .

Table 2: Hydrosilylation Selectivity of this compound vs. Phenylacetylene

| Substrate | Catalyst System | Selectivity (β-Z:β-E) | Reference |

|---|---|---|---|

| This compound | Rh(I)–NHC–Py–OMe | 95:5 | |

| Phenylacetylene | Rh(I)–NHC–naphthyridine | 5:95 |

Oxidation Stability

This compound exhibits poor oxidation stability compared to alkanes and alkenes. In oxidation tests, its induction period (time until rapid oxidation) is ~30× shorter than hexane and ~200× shorter than this compound’s double-bond analog, 1-hexene. This is attributed to the high electron density of the triple bond, which accelerates radical chain reactions .

Catalytic Behavior in Co-Feed Systems

In transhydrogenation reactions with pentane over CrOx/Al₂O₃ catalysts, this compound shows unique adsorption dynamics:

- Competitive Adsorption : At 523 K, pentane and this compound co-feeding results in carbon deposition equivalent to their individual contributions. However, at higher temperatures (>573 K), pentane inhibits this compound conversion by occupying dual adsorption sites, reducing hydrogen availability .

- Hydrogen Evolution : Co-feeding shifts peak hydrogen evolution from ~20 min (this compound alone) to ~10 min, suggesting distinct surface interactions compared to pentane-free systems .

生物活性

1-Hexyne, an alkyne with the molecular formula C₆H₁₀, is a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in organic synthesis.

This compound is characterized by a triple bond between the first and second carbon atoms in its chain. This structural feature contributes to its reactivity and biological interactions. The compound is typically synthesized through various methods, including dehydrohalogenation of alkyl halides or through the reaction of acetylene with appropriate alkyl groups.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study on the antimicrobial activity of hexane extracts from different plant sources revealed that compounds similar to this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these extracts were found to be as low as 0.625 mg/mL against S. aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of this compound Extracts

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.625 | 2.5 |

| Escherichia coli | 1.25 | 5.0 |

| Bacillus cereus | 0.625 | 2.5 |

| Proteus vulgaris | 1.25 | 5.0 |

Cytotoxic Effects

The cytotoxicity of this compound has also been evaluated in various cancer cell lines, including SK-LU-1 (lung cancer), Hep G2 (liver cancer), and MCF7 (breast cancer). Studies indicate that while this compound exhibits weak cytotoxic activity against these cell lines, it has shown potential for further development in cancer therapeutics .

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| SK-LU-1 | >100 |

| Hep G2 | >100 |

| MCF7 | >100 |

The antimicrobial action of this compound is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is similar to other alkyne compounds that have been studied for their antibacterial properties . Additionally, the weak cytotoxic effects observed in cancer cell lines suggest that further investigation into the apoptotic pathways influenced by this compound could provide insights into its potential therapeutic applications.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various plant extracts containing alkyne derivatives, researchers found that hexane fractions enriched with compounds like this compound demonstrated significant inhibition zones against Bacillus cereus and Streptococcus pyogenes. The study highlighted the potential use of these extracts in developing natural antimicrobial agents .

Case Study 2: Cytotoxicity Assessment

A recent investigation into the cytotoxic effects of alkyne compounds on breast cancer cells revealed that while many compounds displayed minimal activity, those structurally similar to this compound showed promise as lead compounds for further modification and testing .

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Hexyne in laboratory settings?

- Methodological Answer : When handling this compound, researchers must prioritize ventilation to avoid inhalation of vapors. Use explosion-proof equipment and grounding techniques to prevent electrostatic discharge. Personal protective equipment (PPE), including nitrile gloves (tested under EN374 standards), safety goggles, and flame-resistant lab coats, is mandatory. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention . Storage requires inert gas (e.g., argon) to prevent degradation, and containers must be sealed upright in cool, dry environments .

Q. How can this compound be synthesized and characterized for purity in academic research?

- Methodological Answer : this compound is typically synthesized via dehydrohalogenation of 1,2-dibromohexane using a strong base (e.g., KOH). Characterization involves gas chromatography (GC) to assess purity and nuclear magnetic resonance (NMR) spectroscopy to confirm structure (e.g., terminal alkyne proton at δ ~1.9–2.1 ppm). Infrared (IR) spectroscopy identifies the C≡C stretch (~2100–2260 cm⁻¹). For novel compounds, elemental analysis and mass spectrometry (MS) provide additional validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。